![molecular formula C14H14BrNO B1405999 [5-(Benzyloxy)-2-bromophenyl]methanamine CAS No. 1537265-42-1](/img/structure/B1405999.png)
[5-(Benzyloxy)-2-bromophenyl]methanamine
Descripción general
Descripción
“[5-(Benzyloxy)-2-bromophenyl]methanamine” is a chemical compound . It is used in scientific research with applications ranging from drug development to materials science.
Molecular Structure Analysis
The molecular structure of “[5-(Benzyloxy)-2-bromophenyl]methanamine” consists of a benzene ring with a bromine atom and a methanamine group attached to it . The benzene ring also has a benzyloxy group attached to it .Aplicaciones Científicas De Investigación
Synthesis of Isoindole Derivatives : This compound is involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, which are produced through a reaction with butyllithium. This process demonstrates the compound's utility in creating novel organic structures, potentially useful in pharmaceutical and material science research (Kobayashi et al., 2013).
Development of Serotonin Receptor Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are closely related to [5-(Benzyloxy)-2-bromophenyl]methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists. These derivatives demonstrate significant potential in the development of antidepressants, highlighting the importance of this compound in neuropsychopharmacology (Sniecikowska et al., 2019).
Antioxidant Properties in Derivatives : Derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, which can be synthesized from reactions involving [5-(Benzyloxy)-2-bromophenyl]methanamine, have shown effective antioxidant power. This indicates the potential of these compounds in developing treatments or supplements with antioxidant properties (Çetinkaya et al., 2012).
Catalytic Poison in Thiourea-Catalyzed Glycosylations : In the context of organic synthesis, an impurity formed during benzylation reactions in DMF using benzyl bromide and sodium hydride, which includes structures related to [5-(Benzyloxy)-2-bromophenyl]methanamine, has been identified as a catalyst poison in thiourea-catalyzed glycosylations. This finding is crucial for chemists in avoiding unwanted side reactions in complex synthetic pathways (Colgan et al., 2016).
Synthesis of Cytotoxic Agents : N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized via reactions involving benzylamine derivatives like [5-(Benzyloxy)-2-bromophenyl]methanamine, have shown promising cytotoxic activity against various cancer cell lines. This indicates its potential application in cancer research and drug development (Ramazani et al., 2014).
Propiedades
IUPAC Name |
(2-bromo-5-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAYUFGPKXLHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Benzyloxy)-2-bromophenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



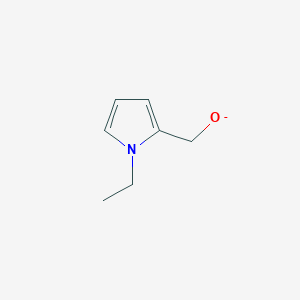
![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)
![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)
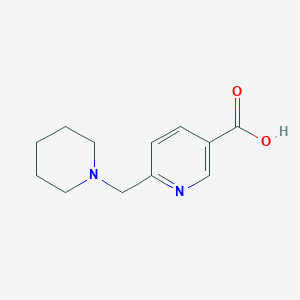

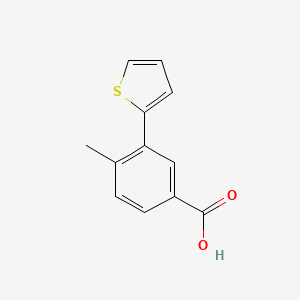
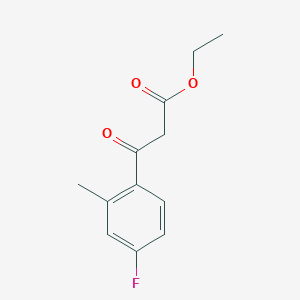
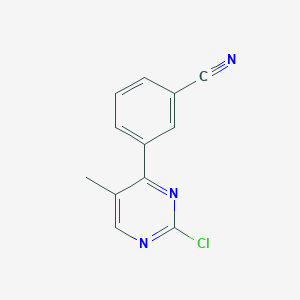
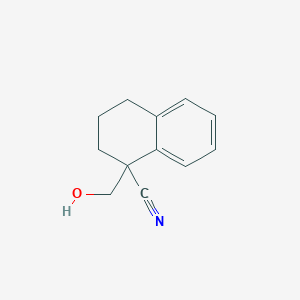
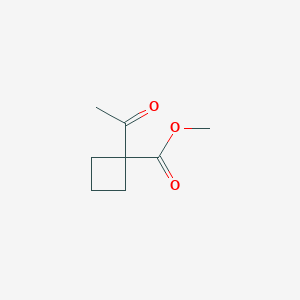
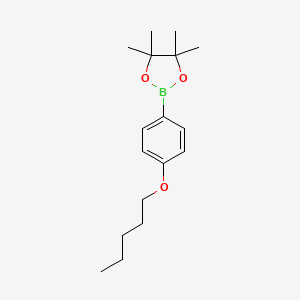
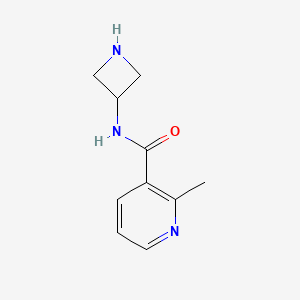
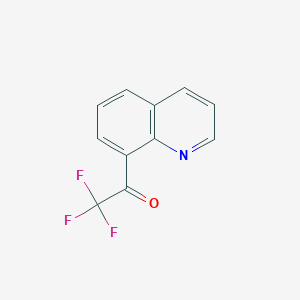
![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)